Denbufylline

Descripción general

Descripción

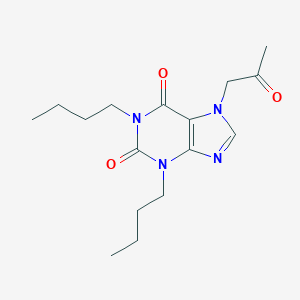

Denbufilina es un derivado de la xantina conocido por su inhibición selectiva de la fosfodiesterasa IV (PDE IV). Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de disfunciones cognitivas y enfermedades respiratorias .

Aplicaciones Científicas De Investigación

La denbufilina ha sido ampliamente estudiada por sus aplicaciones de investigación científica, que incluyen:

Biología: La denbufilina mejora la excitabilidad neuronal y la transmisión sináptica en el hipocampo.

Medicina: Investigada por su potencial en el tratamiento de disfunciones cognitivas, como la demencia, y enfermedades respiratorias como la enfermedad pulmonar obstructiva crónica (EPOC) y el asma.

Industria: Utilizado en el desarrollo de sistemas de administración de fármacos de liberación sostenida.

Mecanismo De Acción

La denbufilina ejerce sus efectos inhibiendo selectivamente la PDE IV, lo que lleva a un aumento de los niveles intracelulares de AMPc. Esta inhibición produce varios efectos fisiológicos, que incluyen broncodilatación, vasodilatación de los vasos cerebrales y activación del eje hipotálamo-hipófisis-adrenal . La denbufilina también exhibe efectos inotrópicos negativos al actuar sobre los sitios sensibles a la verapamilo de los canales de calcio en el músculo papilar ventricular de conejillo de indias .

Análisis Bioquímico

Biochemical Properties

Denbufylline plays a crucial role in biochemical reactions. It is known to inhibit Phosphodiesterase IV (PDE IV), which is a key enzyme involved in various biochemical processes . The interaction between this compound and PDE IV is of significant interest in the field of biochemistry .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting PDE IV, thereby affecting cell signaling pathways

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its inhibition of PDE IV . This inhibition can lead to changes in gene expression and other molecular-level effects .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interaction with PDE IV This interaction could potentially affect metabolic flux or metabolite levels

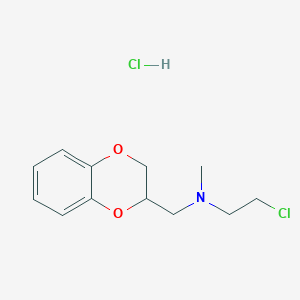

Métodos De Preparación

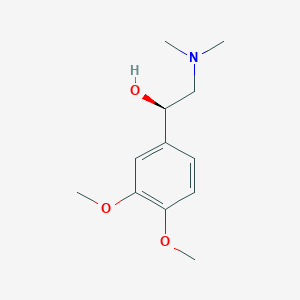

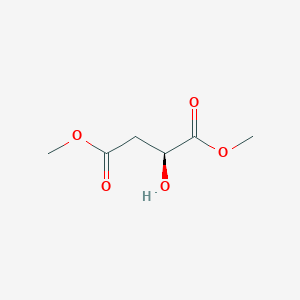

La denbufilina se puede sintetizar mediante diversos métodos. Un enfoque implica el uso de células inmovilizadas de Lactobacillus kefiri DSM 20587 como biocatalizadores para la reducción enantioselectiva del grupo metil cetona de la denbufilina para sintetizar el metabolito ®-hidroxi enantiomérico puro . Otro método implica el uso de hidrogel de quitosano de palmitoil glicol reticulado físicamente para la administración bucal sostenida de denbufilina .

Análisis De Reacciones Químicas

La denbufilina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La denbufilina se puede oxidar para formar varios metabolitos.

Reducción: La reducción del grupo metil cetona para formar el metabolito ®-hidroxi enantiomérico puro.

Sustitución: La denbufilina puede sufrir reacciones de sustitución, particularmente en presencia de reactivos y condiciones específicas.

Comparación Con Compuestos Similares

La denbufilina se compara a menudo con otros derivados de la xantina e inhibidores de PDE IV, como:

Pentoxifilina: Utilizado para tratar la claudicación intermitente y tiene propiedades antiinflamatorias.

Propentoxifilina: Conocido por sus efectos neuroprotectores y su potencial en el tratamiento de la demencia.

Teofilina: Comúnmente utilizado como broncodilatador en el tratamiento de enfermedades respiratorias.

Cafeína: Un estimulante ampliamente consumido con varios efectos farmacológicos.

La denbufilina destaca por su inhibición selectiva de PDE IV y sus posibles aplicaciones terapéuticas en trastornos tanto cognitivos como respiratorios .

Propiedades

IUPAC Name |

1,3-dibutyl-7-(2-oxopropyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3/c1-4-6-8-19-14-13(18(11-17-14)10-12(3)21)15(22)20(16(19)23)9-7-5-2/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPRDDKCXVCFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205687 | |

| Record name | Denbufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57076-71-8 | |

| Record name | Denbufylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57076-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Denbufylline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057076718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denbufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Purine-2,6-dione, 1,3-dibutyl-3,7-dihydro-7-(2-oxopropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DENBUFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B949KO6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

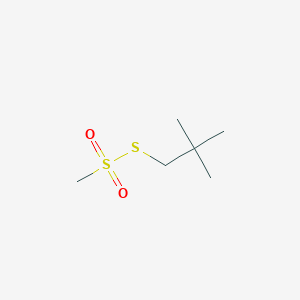

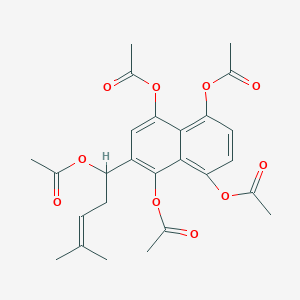

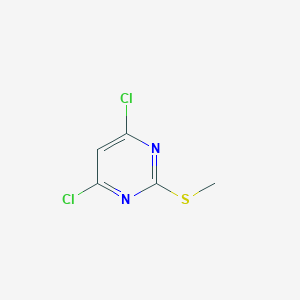

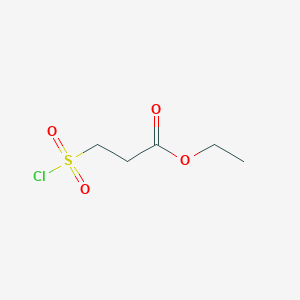

Feasible Synthetic Routes

Q1: What is the primary molecular target of denbufylline?

A: this compound acts as a selective inhibitor of phosphodiesterase 4 (PDE4), a specific type of phosphodiesterase that breaks down cyclic adenosine monophosphate (cAMP). [, , , , ]

Q2: How does this compound's inhibition of PDE4 affect cellular processes?

A: By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased intracellular cAMP levels. [, , ] This elevation of cAMP can modulate various cellular processes depending on the cell type and context.

Q3: What are some specific downstream effects of increased cAMP levels due to this compound?

A3: Increased cAMP levels due to this compound have been shown to:

- Enhance acetylcholine release in the brain: This effect has been observed in the cerebral cortex, hippocampus, and striatum, suggesting a potential role in cognitive function. []

- Modulate vascular tone: this compound can induce relaxation in certain blood vessels, potentially through interactions with the nitric oxide pathway. [, ]

- Influence inflammatory responses: Research suggests that this compound can modulate the production of inflammatory mediators, such as TNF-α and CCL2/MCP-1, potentially through its effects on NF-κB and AP-1 signaling pathways. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C16H24N4O3 and a molecular weight of 320.39 g/mol.

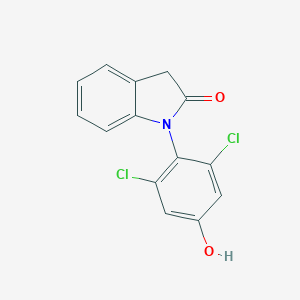

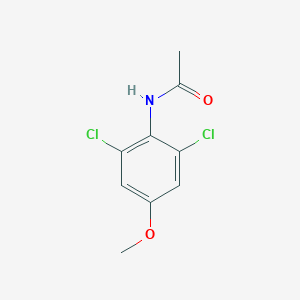

Q5: How do structural modifications to the this compound molecule affect its PDE4 inhibitory activity?

A5: Studies exploring substitutions on the xanthine core of this compound have revealed that:

- Substitutions at the 1-position with non-polar groups generally increase tracheal relaxation activity, while substitutions at the 7-position tend to decrease it. []

- Specific substitutions at both the 1- and 7-positions can improve bronchodilatory effects and reduce adverse effects like heart stimulation. []

- Heterocycle-condensed purines, designed based on this compound, have shown potent and selective PDE4 inhibitory activity, suggesting potential for improved drug candidates. [, ]

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A:

- Absorption: this compound is orally bioavailable. []

- Metabolism: this compound is metabolized into several pharmacologically active metabolites. []

Q7: What in vitro models have been used to investigate the effects of this compound?

A7: this compound's effects have been studied in various in vitro models, including:

- Isolated tissues: Studies on rat aorta rings have explored this compound's effects on vascular relaxation and its interaction with nitric oxide pathways. [, ]

- Cell cultures: Researchers have used cultured rat vascular smooth muscle cells (VSMCs) to investigate this compound's influence on cytokine-induced CCL2/MCP-1 production and its impact on AP-1 and NF-κB signaling. [, , ]

- Enzyme assays: this compound's inhibitory effects on different PDE isozymes have been extensively characterized using enzyme assays with isolated enzymes or cell lysates. [, , , , ]

Q8: What in vivo models have been used to assess this compound's therapeutic potential?

A8: this compound has been evaluated in various in vivo models, including:

- Rodent models of cerebral ischemia: Studies in gerbils and rats have shown that this compound can improve memory function following transient forebrain ischemia, possibly by enhancing cerebral blood flow and oxygenation. [, ]

- Rodent models of inflammation: Research in rats has demonstrated that this compound can inhibit antigen-induced pulmonary eosinophilia and neutrophilia, suggesting potential as an anti-inflammatory agent for asthma. []

- Rodent models of osteopenia: Studies in rats have shown that this compound can inhibit bone loss in various models of osteopenia, including tumor-induced and ovariectomy-induced bone loss. []

Q9: Has this compound been investigated in clinical trials for any specific conditions?

A: Clinical trials have investigated this compound's efficacy in patients with multi-infarct dementia (MID). While some trials showed promising results in improving cognitive function, [] others indicated limited efficacy. [] Further research is needed to fully elucidate its clinical potential in various conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B19906.png)